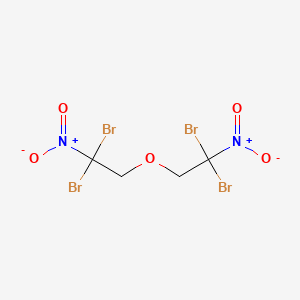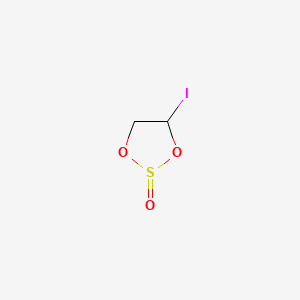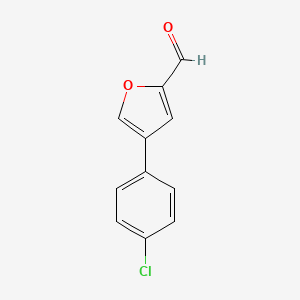
1,1-Dibromo-2-(2,2-dibromo-2-nitroethoxy)-1-nitroethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dibromo-2-(2,2-dibromo-2-nitroethoxy)-1-nitroethane is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibromo-2-(2,2-dibromo-2-nitroethoxy)-1-nitroethane typically involves the bromination of nitroethane derivatives. The reaction conditions often require the use of bromine or bromine-containing reagents in the presence of a suitable solvent. The process may involve multiple steps to ensure the correct placement of bromine and nitro groups on the ethane backbone.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dibromo-2-(2,2-dibromo-2-nitroethoxy)-1-nitroethane can undergo various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form more complex nitro compounds.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be employed to replace bromine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dinitro compounds, while reduction can produce diamines. Substitution reactions can result in a variety of functionalized ethane derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Dibromo-2-(2,2-dibromo-2-nitroethoxy)-1-nitroethane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine and nitro groups into target molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways involving brominated and nitrated compounds.
Medicine: Research into its potential as a precursor for pharmaceuticals and other bioactive molecules is ongoing.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1-Dibromo-2-(2,2-dibromo-2-nitroethoxy)-1-nitroethane involves its ability to participate in various chemical reactions due to the presence of reactive bromine and nitro groups. These groups can interact with molecular targets, leading to the formation of new bonds and the modification of existing structures. The pathways involved depend on the specific reaction conditions and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dibromo-2-nitroethanol: A related compound with similar bromine and nitro groups but a different structural arrangement.
1,1,2,2-Tetrabromoethane: Another brominated compound with multiple bromine atoms but lacking nitro groups.
1,1-Dibromo-2-nitroethane: A simpler compound with fewer bromine and nitro groups.
Uniqueness
1,1-Dibromo-2-(2,2-dibromo-2-nitroethoxy)-1-nitroethane is unique due to its combination of multiple bromine and nitro groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical transformations, making it a valuable compound in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
834887-52-4 |
|---|---|
Molekularformel |
C4H4Br4N2O5 |
Molekulargewicht |
479.70 g/mol |
IUPAC-Name |
1,1-dibromo-2-(2,2-dibromo-2-nitroethoxy)-1-nitroethane |
InChI |
InChI=1S/C4H4Br4N2O5/c5-3(6,9(11)12)1-15-2-4(7,8)10(13)14/h1-2H2 |
InChI-Schlüssel |
DSNVZWYQWNVXJI-UHFFFAOYSA-N |
Kanonische SMILES |
C(C([N+](=O)[O-])(Br)Br)OCC([N+](=O)[O-])(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-methylbenzo[H]quinoline-3-carboxylate](/img/structure/B14194907.png)




![4-[([1,1'-Biphenyl]-3-yl)ethynyl]-2-methylpyridine](/img/structure/B14194957.png)



![4-(4-Fluorophenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B14194969.png)

![2-{[(2,4-Dimethoxyphenyl)methyl]amino}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B14194982.png)

![lithium;tert-butyl-[[3-[tert-butyl(dimethyl)silyl]oxy-1H-inden-1-id-4-yl]oxy]-dimethylsilane](/img/structure/B14194988.png)
